Decyl alpha-maltoside
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Overview
Description
Biochemical Analysis
Biochemical Properties
Decyl alpha-maltoside is a non-ionic surfactant and derivative of pyrene (Py). It functions as an alkyl maltopyranoside detergent, excelling particularly in the solubilization and crystallization of membrane proteins . This makes it a crucial tool in cell biology and biochemical research . Its unique capability arises from its adeptness at forming micelles that mimic the membrane environment, thereby preserving the α-helical structures and native conformations of membrane-associated proteins .
Cellular Effects
This compound forms micelles that mimic the membrane environment, thereby preserving the α-helical structures and native conformations of membrane-associated proteins . This property allows it to influence cell function by interacting with membrane proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with membrane proteins. It forms micelles that mimic the membrane environment, which helps in preserving the α-helical structures and native conformations of these proteins . This can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Given its role in solubilizing and crystallizing membrane proteins, it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via its interaction with membrane proteins. It forms micelles that mimic the membrane environment, which could influence its localization or accumulation .
Subcellular Localization
Given its role in interacting with membrane proteins, it is likely localized to the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl alpha-maltoside is synthesized through the glycosylation of decanol with maltose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the decanol and maltose. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products. The final product is purified through a series of filtration and crystallization steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Decyl alpha-maltoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glycosidic bond and the formation of decanol and maltose. Oxidation reactions can modify the hydroxyl groups on the maltose moiety, potentially altering the compound’s properties .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Decanol and maltose.
Oxidation: Various oxidized derivatives of this compound.
Scientific Research Applications
Decyl alpha-maltoside is extensively used in the following fields:
Chemistry: As a solubilizing agent for hydrophobic compounds and in the study of micelle formation.
Biology: For the extraction and stabilization of membrane proteins, facilitating their structural and functional analysis.
Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mechanism of Action
Decyl alpha-maltoside exerts its effects by interacting with the lipid bilayer of cell membranes. Its hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, allowing for the solubilization of membrane proteins. The compound stabilizes the proteins in a micelle-like structure, preserving their functional and structural integrity .
Comparison with Similar Compounds
Similar Compounds
- n-Dodecyl-α-D-maltopyranoside
- n-Octyl-β-D-glucopyranoside
- n-Nonyl-β-D-glucopyranoside
- n-Dodecyl-β-D-maltopyranoside
Uniqueness
Decyl alpha-maltoside is unique due to its balance between hydrophobic and hydrophilic properties, which allows it to form smaller micelles compared to longer-chain analogs like n-Dodecyl-α-D-maltopyranoside. This property makes it particularly effective for solubilizing membrane proteins without denaturing them .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQAWHSKSSAGF-OSZUAXKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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